2-methoxypyrimidine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyrimidine N-oxide is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 The addition of a methoxy group at the 2-position and an N-oxide functional group makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxypyrimidine N-oxide typically involves the oxidation of 2-methoxypyrimidine. One common method is the use of m-chloroperbenzoic acid in chloroform, which yields the N-oxide derivative in good yield . Another approach involves the use of hydrogen peroxide as the oxidizing agent under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyrimidine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields higher-order N-oxides, while reduction can regenerate the parent pyrimidine.
Scientific Research Applications
2-Methoxypyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methoxypyrimidine N-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various electrophiles . This activation can facilitate a range of chemical reactions, making it a valuable catalyst in organic synthesis.
Comparison with Similar Compounds
- 2-Methoxypyridine N-oxide
- 2-Methylpyrimidine N-oxide
- Pyridine N-oxide
Comparison: 2-Methoxypyrimidine N-oxide is unique due to the presence of both a methoxy group and an N-oxide functional group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to its analogs. For instance, 2-methoxypyridine N-oxide lacks the second nitrogen atom in the ring, which can significantly alter its chemical behavior and applications .
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-methoxy-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4-7(5)8/h2-4H,1H3 |
InChI Key |
FIVQFFDVSWDQTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.